Butolame

Description

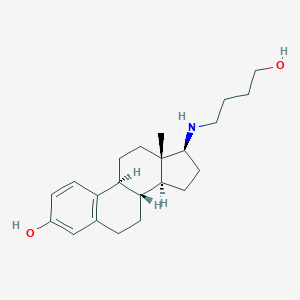

Structure

2D Structure

3D Structure

Properties

CAS No. |

150748-23-5 |

|---|---|

Molecular Formula |

C22H33NO2 |

Molecular Weight |

343.5 g/mol |

IUPAC Name |

(8R,9S,13S,14S,17S)-17-(4-hydroxybutylamino)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C22H33NO2/c1-22-11-10-18-17-7-5-16(25)14-15(17)4-6-19(18)20(22)8-9-21(22)23-12-2-3-13-24/h5,7,14,18-21,23-25H,2-4,6,8-13H2,1H3/t18-,19-,20+,21+,22+/m1/s1 |

InChI Key |

AXFQQAQJYIXKGS-AANPDWTMSA-N |

SMILES |

CC12CCC3C(C1CCC2NCCCCO)CCC4=C3C=CC(=C4)O |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2NCCCCO)CCC4=C3C=CC(=C4)O |

Canonical SMILES |

CC12CCC3C(C1CCC2NCCCCO)CCC4=C3C=CC(=C4)O |

Synonyms |

17 beta-(4'-hydroxy-1'-butylamino)-1,3,5(10)-estratriene-3-ol butolame |

Origin of Product |

United States |

Synthetic Methodologies and Derivative Chemistry of Butolame

Established Synthetic Pathways for Butolame and its Homologs

The preparation of 17β-aminoestrogens, including this compound, typically originates from estrone (B1671321), a naturally occurring steroid.

This compound, along with its homologs such as Prolame (B1213712) and Pentolame (B132283), is synthesized from estrone (3-hydroxy-1,3,5(10)-estratrien-17-one). The synthetic routes generally involve methods described in chemical literature, often with minor modifications. Specifically, for this compound, the synthesis utilizes 4-amino-1-butanol (B41920) as a key reactant.

Recent advancements in the synthesis of aminoestradiols, which are closely related to 17β-aminoestrogens, include efficient methodologies for the mononitration of estrone at the C-2 and C-4 positions. Subsequent reduction of these nitroestrones, achieved through in situ generated hydrogen under catalytic conditions, yields 2- and 4-aminoestradiol derivatives in a single step. Furthermore, secondary aminoestradiols can be obtained via reductive amination of benzaldehyde (B42025) and para-substituted arylaldehydes with 2-aminoestradiol. These methodological improvements contribute to more streamlined and potentially higher-yielding synthetic routes for this class of compounds.

Structural Elucidation and Characterization Techniques

The structural confirmation and purity assessment of this compound and its derivatives rely on a suite of analytical techniques. For homologous compounds like Pentolame, chemical purity and structural identity have been established by comparing their spectral properties (infrared spectroscopy (IR), nuclear magnetic resonance (NMR), mass spectrometry (MS)) and chromatographic properties (high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC)) with previously reported data. Beyond experimental characterization, quantum chemical descriptors and density functional theory (DFT) studies are employed to investigate the electronic structure and physicochemical properties of 17β-aminoestrogens, providing deeper insights into their molecular characteristics and potential reactive sites.

Structural Modifications and Derivative Design within the 17β-Aminoestrogen Series

The 17β-aminoestrogen series represents a homologous group of steroids where structural variations, particularly in the amino side chain, significantly influence their biological activities.

This series encompasses aminoestradiol (B12784400) (AE2) and several extended-chain derivatives, including Prolame, this compound, Pentolame, Hexolame, and Prodiame. These compounds are structurally similar, primarily differing in the length of the amino-alcohol side chain attached at the C17 position of the steroid nucleus. The variation in side chain length is typically characterized by the number of methylene (B1212753) (-CH2-) groups.

Table 1: Homologous Series of 17β-Aminoestrogens and Side Chain Length

| Compound Name | Side Chain at C17 | Number of Methylene Groups (n) |

| Prolame | -NH-(CH2)3-OH | 3 |

| This compound | -NH-(CH2)4-OH | 4 |

| Pentolame | -NH-(CH2)5-OH | 5 |

| Hexolame | -NH-(CH2)6-OH | 6 |

| Prodiame | -NH-(CH2)3-NH2 | 3 (amino-alkyl chain) |

Comparative studies have shown that Prolame, this compound, and Pentolame exhibit lower estrogenic activity compared to natural estradiol (B170435) (E2) in various in vivo and in vitro models. This suggests a reduced potential for toxicity in estrogen-sensitive tissues such as the uterus and breasts. For instance, while Prolame has been observed to induce cell proliferation in breast (MCF-7) and cervical cancer (SIHA) cells, similar to estradiol, this compound and Pentolame did not show such proliferative effects on these cancer cell lines. This distinction highlights how variations in side chain length within the homologous series can lead to differential biological outcomes, making this compound and Pentolame potentially more favorable candidates for certain therapeutic applications due to their non-proliferative effects on cancer cells.

Molecular and Cellular Pharmacodynamics of Butolame

Estrogen Receptor Interactions and Modulation

Butolame, as a 17β-aminoestrogen, engages with estrogen receptors, exhibiting differential affinities and modulating downstream signaling pathways.

Differential Affinity and Activation of Estrogen Receptor Alpha (ERα)

This compound has been shown to activate transcription through Estrogen Receptor Alpha (ERα) researchgate.net. Studies indicate that activation of ERα can lead to an increased calcium (Ca2+) influx in human-derived airway smooth muscle (ASM) cells mdpi.comCurrent time information in Nottingham, GB.. Furthermore, ERα expression has been linked to airway remodeling and mucus production through the activation of epidermal growth factor (EGF) mdpi.comCurrent time information in Nottingham, GB.. While agonists for both ERα and ERβ can increase eosinophilic infiltration in bronchoalveolar lavage (BAL), ERβ agonists have been observed to elicit a greater response compared to ERα agonists mdpi.comCurrent time information in Nottingham, GB..

Differential Affinity and Activation of Estrogen Receptor Beta (ERβ)

This compound also activates transcription via Estrogen Receptor Beta (ERβ), with its activation occurring specifically through this receptor researchgate.net. In contrast to ERα, ERβ activation has been shown to inversely reduce Ca2+ influx in human-derived ASM cells mdpi.comCurrent time information in Nottingham, GB.. ERβ is suggested to play a protective role, particularly in the context of asthma mdpi.comCurrent time information in Nottingham, GB.. Structurally, ERβ can form both homodimers and heterodimers with ERα. Notably, when ERβ1 forms heterodimers with ERα, it can inhibit the ERα signaling pathway fishersci.bewikipedia.org. Functionally, ERβ exhibits a lower activity in its activation function 1 (AF1) domain but possesses a completely functional activation function 2 (AF2) domain fishersci.be. Research indicates that while estradiol (B170435) (E2) enhances the estrogen response element (ERE) binding of ERα, it does not have the same effect on ERβ. The amino terminus of ERβ appears to impair its binding to the ERE nih.gov.

Ligand Recognition and Interaction with G-Protein-Coupled Estrogen Receptor 1 (GPER1)

This compound, as a synthetic 17β-aminoestrogen, has been extensively studied for its molecular recognition and interaction with G-Protein-Coupled Estrogen Receptor 1 (GPER1) tocris.comguidetopharmacology.orgwikipedia.orgnih.govnih.gov. GPER1 is a transmembrane receptor whose natural ligand is estradiol (E2) and is implicated in the progression and development of various neoplasms tocris.comguidetopharmacology.orgwikipedia.orgnih.gov. Molecular docking analyses have consistently demonstrated that 17β-aminoestrogens, including this compound, interact with GPER1 tocris.comguidetopharmacology.orgwikipedia.orgnih.govnih.gov.

Molecular docking results indicate that 17β-aminoestrogens, such as this compound, interact with the hydrophobic cavity of GPER1 tocris.comguidetopharmacology.orgwikipedia.orgnih.govnih.gov. This interaction pattern is similar to that observed with established GPER1 agonists like estradiol (E2) and G1, as well as antagonists such as G15 and G36 tocris.comguidetopharmacology.orgwikipedia.orgnih.govnih.gov. However, this compound has been noted to establish interactions with GPER1 at amino acid positions distinct from those observed for G36, G1, G15, and pentolame (B132283) tocris.com. Intriguingly, this compound did not exhibit molecular interactions identical to those of the comparative agonists and antagonists (G36, G15, G1, and E2) nih.gov.

Table 1: Comparative GPER1 Binding Interactions of this compound and Related Compounds

| Compound | Interaction with GPER1 Hydrophobic Cavity | Distinct Amino Acid Interactions (vs. G36, G1, G15, Pentolame) | Molecular Interactions (vs. G36, G15, G1, E2) |

| This compound | Yes tocris.comguidetopharmacology.orgwikipedia.orgnih.govnih.gov | Yes tocris.com | Not identical nih.gov |

| Estradiol (E2) | Yes tocris.comguidetopharmacology.orgwikipedia.orgnih.govnih.gov | Not specified | Not specified |

| G1 | Yes tocris.comguidetopharmacology.orgwikipedia.orgnih.govnih.gov | Not specified | Not specified |

| G15 | Yes tocris.comguidetopharmacology.orgwikipedia.orgnih.govnih.gov | Not specified | Not specified |

| G36 | Yes tocris.comguidetopharmacology.orgwikipedia.orgnih.govnih.gov | Not specified | Not specified |

| Prolame (B1213712) | Yes tocris.comguidetopharmacology.orgwikipedia.orgnih.govnih.gov | Not specified | Not specified |

| Pentolame | Yes tocris.com | Not specified | Shared many interactions with G36 nih.gov |

The impact of 17β-aminoestrogens on the phosphorylation of the oncoprotein c-fos has been investigated, given that GPER1 modulates this molecule tocris.comguidetopharmacology.orgwikipedia.orgnih.gov. In studies involving MCF-7 cells, neither 17β-aminoestrogens nor estradiol (E2) altered the activation of c-fos tocris.comguidetopharmacology.orgwikipedia.orgnih.gov. However, in SIHA cells, both E2 and 17β-aminoestrogens, including this compound, were observed to reduce c-fos phosphorylation tocris.comguidetopharmacology.orgwikipedia.orgnih.gov. The co-administration of G36, a GPER1 antagonist, with this compound inhibited the c-fos phosphorylation induced by this compound nih.gov. Furthermore, GPER-mediated calcium signaling has been shown to induce c-Fos expression in a PLC/IP3-dependent manner in neuroblastoma cells.

Table 2: Effect of this compound and Related Compounds on c-fos Phosphorylation

| Compound/Treatment | Cell Line | Effect on c-fos Phosphorylation | Citation |

| This compound | MCF-7 | No change | tocris.comguidetopharmacology.orgwikipedia.orgnih.gov |

| This compound | SIHA | Reduced | tocris.comguidetopharmacology.orgwikipedia.orgnih.gov |

| E2 | MCF-7 | No change | tocris.comguidetopharmacology.orgwikipedia.orgnih.gov |

| E2 | SIHA | Reduced | tocris.comguidetopharmacology.orgwikipedia.orgnih.gov |

| G36 + this compound | SIHA | Inhibited this compound-induced | nih.gov |

Mechanisms of Anticoagulant Activity

This compound is recognized as a 17β-aminoestrogen possessing anticoagulant effects tocris.comreadthedocs.iotocris.com. Its anticoagulant and estrogenic properties were first documented in 1993 tocris.comreadthedocs.iotocris.com. Unlike typical steroids, 17β-aminoestrogens exhibit sustained anticoagulant activity, which appears to be mediated through non-genomic mechanisms readthedocs.io. The anticoagulant effect of these aminoestrogens has been correlated with the aromaticity of the A-ring within the steroid molecule and the specific length of the amino-alcohol side-chain at the C17 position, both of which may influence the compounds' biological activity. Furthermore, 17β-aminoestrogens have demonstrated anti-platelet activity, contributing to a reduction in thrombi formation. The anticoagulant effect of this compound has been specifically evaluated in coagulation studies researchgate.net. Interestingly, the induced airway hyperresponsiveness (AHR) caused by this compound can be reversed by the administration of nifedipine, a calcium channel blocker, suggesting that 17β-aminoestrogens may enhance Ca2+ influx through L-type voltage-dependent calcium channels (L-VDCC) mdpi.comCurrent time information in Nottingham, GB..

Sustained Anticoagulant Action and Potential Non-Genomic Mediation

This compound is recognized for its anticoagulant effects, a property that stands in contrast to estradiol, which is known to have pro-coagulant effects. While the specific mechanisms underlying this compound's sustained anticoagulant action are not fully detailed in the available literature, its classification as a 17β-aminoestrogen suggests potential involvement of both genomic and non-genomic pathways. Steroid hormones, including estrogens, can exert rapid, non-genomic effects by activating kinase cascades in the cytoplasm or interacting with growth factor receptors at the plasma membrane. These non-genomic signals can, in turn, regulate genomic pathways, leading to sustained physiological changes. This compound has been noted to have a sustained anticoagulant effect in some studies.

Modulation of Blood Coagulation Parameters (e.g., clotting times)

As an anticoagulant, this compound modulates various blood coagulation parameters, primarily by prolonging clotting times. Blood clotting studies commonly assess parameters such as prothrombin time (PT) and activated partial thromboplastin (B12709170) time (APTT). The PT evaluates the extrinsic and common pathways of the coagulation cascade, while the APTT assesses the intrinsic and common pathways. Research indicates that this compound affects blood clotting time in animal models, including rats and mice. These effects are consistent with its classification as an anticoagulant, implying a prolongation of these standard clotting times.

Involvement of Nitric Oxide Production by Vascular Endothelial Cells and Platelets

Information specifically detailing this compound's direct involvement in nitric oxide (NO) production by vascular endothelial cells and platelets is not comprehensively available in the provided research findings. However, nitric oxide, produced by nitric oxide synthases (NOS), is a crucial signaling molecule involved in various physiological processes, including vasodilation and the inhibition of platelet aggregation. Endothelial nitric oxide synthase (eNOS) is primarily expressed in endothelial cells and contributes significantly to vascular homeostasis.

Investigation of Endothelial Nitric Oxide Synthase (eNOS) Expression and Activity

Direct research findings on this compound's impact on endothelial nitric oxide synthase (eNOS) expression and activity are not explicitly detailed in the provided search results. General studies indicate that eNOS expression and activity are critical for endothelial function, and their regulation involves complex mechanisms, including reactive oxygen species and various signaling pathways.

Effects on Cellular Proliferation and Viability (In Vitro Models)

This compound's effects on cellular proliferation and viability have been investigated in various in vitro cancer cell models, yielding some divergent results.

Analysis of Proliferative Responses in Estrogen-Sensitive Cancer Cell Lines (e.g., MCF-7, SIHA)

Studies on the proliferative responses of this compound in estrogen-sensitive cancer cell lines, such as MCF-7 (breast cancer) and SIHA (cervical cancer), have presented mixed findings.

Some research indicates that this compound generally does not induce cell proliferation in breast (MCF-7) and cervical cancer (SIHA) cell lines. In SIHA cells, this compound was observed to significantly decrease cell viability by 40% at its highest tested concentration. Similarly, in MCF-7 cells, this compound demonstrated a significant reduction in cell viability, specifically by 32% and 28% when compared to estradiol and prolame treatments, respectively. This suggests a potential anti-proliferative or cytotoxic effect in these contexts.

Conversely, other investigations report that this compound increased MCF-7 cell proliferation. In these studies, the proliferative effect of this compound was noted to be between 1.5 and 2 times that of controls (where controls were set at 0). The relative proliferative effect of this compound was found to be in the range of 18-38% when compared to estradiol (E2), which was set at 100%. This discrepancy highlights the complexity of this compound's cellular interactions, potentially depending on specific experimental conditions, concentrations, or cellular contexts.

Table 1: Summary of this compound's Proliferative Effects on Estrogen-Sensitive Cancer Cell Lines (MCF-7, SIHA)

| Cell Line | Effect on Proliferation/Viability | Relative to Controls/Other Compounds | Source Citation |

| MCF-7 | Did not affect / Decreased viability | Reduced by 32% vs. E2; 28% vs. Prolame | |

| MCF-7 | Increased proliferation | 1.5-2x vs. controls; 18-38% vs. E2 (100%) | |

| SIHA | Did not affect / Decreased viability | Reduced by 40% at highest concentration |

Comparative Proliferative Effects Relative to Estradiol and Other 17β-Aminoestrogens

This compound's proliferative effects have been compared with those of estradiol (E2) and other 17β-aminoestrogens, namely prolame and pentolame. These comparisons are crucial for understanding its potential as an alternative in contexts like hormone replacement therapy, where the proliferative impact on estrogen-sensitive tissues is a concern.

In studies where this compound did not induce proliferation, it was observed that prolame, another 17β-aminoestrogen, did induce cell proliferation in both MCF-7 and SIHA cells, while this compound and pentolame did not or even decreased it. Specifically, in SIHA cells, prolame showed a concentration-dependent increase in cell proliferation, whereas this compound significantly reduced cell viability. In MCF-7 cells, this compound's effect was to diminish cell viability compared to both E2 and prolame. These findings suggest that this compound, unlike prolame and estradiol, may not pose a risk of inducing breast or cervical cancer cell proliferation.

However, in studies that reported an increase in MCF-7 cell proliferation by this compound, its efficacy and potency were consistently lower than that of E2. When evaluating the induction of the cell cycle S phase, the proliferative order observed was: Estradiol (E2) > this compound > Prolame > Pentolame. This indicates that while this compound could induce proliferation in some contexts, its effect was less pronounced than that of E2.

Table 2: Comparative Proliferative Effects of this compound vs. Estradiol and Other 17β-Aminoestrogens

| Compound | Effect on MCF-7 Proliferation | Effect on SIHA Proliferation | Relative Potency/Efficacy vs. E2 | Source Citation |

| Estradiol (E2) | Induces proliferation | Induces proliferation | Reference (100%) | |

| This compound | Did not affect / Decreased viability OR Increased proliferation (lower than E2) | Did not affect / Decreased viability | Lower than E2 | |

| Prolame | Induced proliferation | Induced proliferation | Lower than E2 | |

| Pentolame | Did not affect | Did not affect | Lowest among 17β-AEs |

Cell Cycle Progression Analysis (e.g., S phase induction)

Research into the 17β-aminoestrogens, including this compound, prolame, and pentolame, has revealed their capacity to induce the S phase of the cell cycle. nih.gov In preliminary cytometric DNA flow analysis conducted in MCF-7 human breast cancer cells, this compound demonstrated a lower S phase inducer property compared to estradiol (E2). nih.gov The observed order of S phase induction potency among these compounds was Estradiol > this compound > prolame > pentolame. nih.gov This indicates that while this compound can promote cell cycle progression into the S phase, its effect is less pronounced than that of the natural estrogen, Estradiol. nih.gov

Table 1: Relative Cell Cycle S Phase Induction

| Compound | S Phase Inducer Property (Relative to Estradiol) |

| Estradiol | Highest |

| This compound | Moderate |

| Prolame | Lower |

| Pentolame | Lowest |

Receptor-Mediated Proliferative Control (e.g., ERα and ERβ Antagonism in Cell Proliferation)

This compound has been shown to increase the proliferation of MCF-7 human breast cancer cells. nih.gov Its proliferative effect ranged between 1.5 and 2 when compared to control groups (normalized to 0). nih.gov Relative to Estradiol (E2), which is considered 100% effective, this compound exhibited a relative proliferative effect of 18-38% and a relative proliferative potency of 4.5-8.9. nih.gov

Table 2: Proliferative Effects of this compound in MCF-7 Cells

| Metric | Value (Compared to Control) | Value (Relative to Estradiol = 100%) |

| Proliferative Effect | 1.5 - 2 | N/A |

| Relative Proliferative Effect | N/A | 18% - 38% |

| Relative Proliferative Potency | N/A | 4.5 - 8.9 |

The proliferative activity of this compound, and other 17β-aminoestrogens, is primarily mediated through Estrogen Receptor alpha (ERα). nih.gov The estrogen receptor alpha (ERα) is generally understood to promote cell growth, particularly in breast and prostate cancer cells. Conversely, estrogen receptor beta (ERβ) is often associated with anti-proliferative and pro-apoptotic roles, and its co-expression with ERα can lead to a reduction in ERα-mediated proliferation.

Further studies involving estrogen receptor antagonists have elucidated the receptor-mediated control of this compound's proliferative effects. The ERα-selective antagonist Methylpiperidinopyrazole (MPP) effectively inhibited the MCF-7 cell proliferation induced by this compound. nih.gov In contrast, the ERβ-selective antagonist PHTPP exacerbated the proliferative response. nih.gov This finding suggests that while this compound's proliferative action is driven by ERα, ERβ appears to exert a controlling or opposing influence on this proliferative activity. nih.gov

Preclinical Pharmacological Profiling of Butolame in Vivo Models

Endocrine System Modulation

Butolame demonstrates significant effects on the endocrine system, particularly concerning luteinizing hormone levels and uterotrophic responses in ovariectomized rodent models.

This compound has been shown to significantly inhibit serum luteinizing hormone (LH) levels in castrated female rats. Studies indicate that this compound, along with other 17β-aminoestrogens such as prolame (B1213712) and pentolame (B132283), contributes to a decrease in LH concentrations. For this compound, a reported effective concentration 50 (EC50) for this inhibitory effect is 17 ± 64 µ g/animal . citeab.comciteab.comfishersci.bewikipedia.orgwikipedia.org

Table 1: Impact on Luteinizing Hormone (LH) Levels in Castrated Female Rats

| Compound | Effect on Serum LH Levels | EC50 (µ g/animal ) |

| This compound | Significant inhibition | 17 ± 64 |

| Prolame | Significant inhibition | 8.10 ± 0.79 |

| Estradiol (B170435) (E2) | Significant inhibition | Not specified in snippet |

In ovariectomized rats, this compound effectively restored the reduction in uterine weight induced by castration. This uterotrophic response is a common marker for evaluating estrogenic activity in preclinical models. This compound demonstrated this effect in a dose-dependent manner, acting as a partial estrogenic agonist. The effective concentration 50 (EC50) for this compound's uterotrophic response in ovariectomized rats was found to be 17.0 ± 1.78 µ g/animal . Ovariectomized animals are widely utilized in research to assess the estrogenic activity of compounds by measuring their ability to restore uterine weight to baseline levels. citeab.comciteab.comwikipedia.orgherts.ac.ukuni.luwikidoc.org

Table 2: Uterotrophic Responses in Ovariectomized Rats

| Compound | Effect on Uterine Weight (Ovariectomized Rats) | EC50 (µ g/animal ) |

| This compound | Restored castration-induced reduction | 17.0 ± 1.78 |

| Prolame | Restored castration-induced reduction | 4.14 ± 1.57 |

Neurobiological and Behavioral Effects

Beyond its endocrine modulation, this compound has also been investigated for its neurobiological and behavioral impacts, particularly its anxiolytic properties and potential neuroprotective capacities.

Chronic administration of this compound has demonstrated anxiolytic-like effects in rodent models, specifically in ovariectomized female rats. In the elevated plus maze test, a standard model for assessing anxiety-like behavior, treatment with 65 µg/kg of this compound led to a notable increase in the time spent in the open arms, showing a 237% increase compared to the control vehicle group (which was set at 100%). This finding suggests that this compound possesses specific and selective anxiolytic actions, particularly beneficial in hypoestrogenic conditions. However, in the same studies, this compound did not induce antidepressant-like effects. wikipedia.orgtacir.prouni.lunih.govscitoys.comoup.com

Table 3: Anxiolytic-like Effects in Ovariectomized Female Rats (Elevated Plus Maze)

| Compound | Dose (µg/kg) | % Increase in Time in Open Arms (vs. Control 100%) |

| This compound | 65 | +237% |

| Estradiol (E2) | 40 | +176% |

| Prolame | 60 | +201% |

| Pentolame | 70 | +295% |

Research indicates that 17β-aminoestrogens, including this compound, exhibit differential neuroprotective effects in behavioral models. citeab.com While the specific mechanisms and detailed findings regarding this compound's direct neuroprotective capacities in in vivo ovariectomized models are not extensively detailed in the available literature, the class of compounds to which this compound belongs has shown promise in this area. General estrogenic neuroprotection in ovariectomized models has been explored, often focusing on mitigating neuronal damage, oxidative stress, and cognitive decline associated with estrogen deficiency. nih.govfrontiersin.orgdntb.gov.uanih.govnih.gov

While cognitive modulation, including recognition memory, is an area of interest in pharmacological research, particularly in models of estrogen deficiency, specific detailed research findings directly linking this compound to the modulation of recognition memory in in vivo models are not explicitly available in the provided literature. Studies have evaluated recognition memory using tasks such as the Novel Object Recognition Task (NORT) in the context of various compounds and estrogenic effects. However, explicit data on this compound's impact on recognition memory has not been detailed in the search results. nih.govreadthedocs.iowikipedia.orgiiab.meresearchgate.netresearchgate.net

Hemostatic System Regulation

This compound has been identified as a compound possessing anticoagulant effects, a key characteristic that warrants detailed investigation into its interaction with the complex hemostatic system. citeab.com Preclinical pharmacological profiling has focused on understanding how this compound modulates the intricate balance of procoagulant and anticoagulant factors in living organisms.

Analysis of Blood Clotting Times and Parameters

In preclinical studies, the administration of this compound to castrated animals resulted in a significant increase in the mean clotting time. wikipedia.org This finding underscores this compound's capacity to exert an anticoagulant effect by prolonging the time required for blood to coagulate.

The evaluation of a compound's impact on hemostasis typically involves assessing various blood clotting parameters, which reflect the integrity and function of different pathways within the coagulation cascade. These parameters include Prothrombin Time (PT), Activated Partial Thromboplastin (B12709170) Time (aPTT), Thrombin Time (TT), and Fibrinogen (FIB) concentration. PT measures the extrinsic and common pathways of coagulation, while aPTT assesses the intrinsic and common pathways. TT evaluates the final step of coagulation, specifically the conversion of fibrinogen to fibrin, and fibrinogen concentration directly measures the amount of this crucial clotting protein.

Table 1: Summary of this compound's Effect on Mean Clotting Time in Castrated Animals

| Compound | Animal Model | Observed Effect on Mean Clotting Time | Statistical Significance |

| This compound | Castrated animals | Significantly increased | P < 0.01 wikipedia.org |

Sex-Dependent Responses in Coagulation Markers

Information specifically detailing sex-dependent responses in coagulation markers for this compound is not explicitly provided in the available preclinical literature. However, research conducted on related 17β-aminoestrogens, such as pentolame, has highlighted that gender can significantly influence the hemostatic response to these compounds. These findings emphasize the importance of considering sex as a critical biological variable in the comprehensive pharmacological profiling of compounds within this class, as differential responses between sexes can occur in various coagulation parameters.

Advanced Analytical and Computational Approaches in Butolame Research

Spectroscopic and Chromatographic Characterization Methods

The definitive characterization and purity assessment of Butolame, along with its structural analogs like Pentolame (B132283), are routinely accomplished using a combination of spectroscopic and chromatographic techniques. nih.gov These methods are fundamental in verifying the chemical identity and integrity of the synthesized compound.

Standard analytical techniques employed for the characterization of this class of 17β-aminoestrogens include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the precise arrangement of atoms within the molecule, confirming the core steroidal structure and the specific configuration of the amino-alcohol side chain at the C17 position.

Infrared (IR) Spectroscopy: Provides information on the functional groups present in the this compound molecule, helping to confirm its chemical structure. nih.gov

Mass Spectrometry (MS): Determines the molecular weight and elemental composition of this compound, and its fragmentation patterns can offer further structural evidence. nih.govuam.mx

High-Performance Liquid Chromatography (HPLC): A crucial chromatographic method for separating this compound from impurities and starting materials, thereby establishing its purity. nih.gov

Thin-Layer Chromatography (TLC): Often used for monitoring the progress of the synthesis reaction and for preliminary purity checks. nih.gov

These established methods ensure that the this compound used in further experimental and computational studies is of a known and high degree of purity. nih.gov

Quantum Chemical Modeling and Electronic Structure Analysis

Quantum chemical methods are powerful theoretical tools used to investigate the electronic structure and reactivity of molecules like this compound. These computational studies provide a molecular-level understanding that can be linked to macroscopic biological activity.

Density Functional Theory (DFT) has been a central computational method for analyzing the electronic properties of this compound and related 17β-aminoestrogens. researchgate.net Specifically, studies have been conducted using DFT at the B3LYP level of theory to perform a detailed analysis of the compound's electronic structure. researchgate.net This approach allows for the calculation of various molecular properties and provides significant information for characterizing the physicochemical characteristics and potential reactive sites within the this compound molecule. researchgate.net

A key application of DFT studies on this compound is the calculation of quantum chemical descriptors, which are numerical values that represent different electronic and structural properties of the molecule. researchgate.net These descriptors are then correlated with observed biological activities, such as the anticoagulant effect noted for the 17β-aminoestrogen family, to build structure-activity relationships. researchgate.net The goal is to identify which molecular properties are most influential in producing a specific biological outcome. researchgate.net

Key quantum chemical descriptors calculated for this compound and its analogs include those listed in the table below. researchgate.net

| Quantum Chemical Descriptor | Description and Relevance to Biological Activity |

| Atomic Charges | Describes the electron distribution across the molecule, identifying electropositive and electronegative centers that are crucial for intermolecular interactions with biological targets. |

| Bond Order | Indicates the number of chemical bonds between a pair of atoms, reflecting the stability and reactivity of different parts of the molecule. |

| Electrostatic Potential Isosurface | Visualizes the charge distribution around the molecule, highlighting regions prone to electrophilic or nucleophilic attack, which is key for receptor binding. |

| Chemical Hardness | Measures the molecule's resistance to change in its electron distribution. It is a global reactivity index used to understand stability. |

| Electrophilicity | A measure of a molecule's ability to accept electrons, which can be related to its reactivity and potential interactions with biological macromolecules. |

| Aromaticity Indexes | Quantifies the aromatic character of the A-ring of the steroid structure, a feature that has been linked to the anticoagulant effect of these compounds. researchgate.net |

Structure Activity Relationship Sar Studies of Butolame and Its Analogs

Correlating Structural Modifications at C17β with Estrogenic Potency

The substitution at the C17β position of the steroid nucleus is a critical determinant of the estrogenic potency of butolame and its analogs. Studies have demonstrated that the nature and length of the amino-alcohol side-chain at this position directly influence the compound's ability to elicit an estrogenic response.

In comparative studies, the estrogenic effects of a series of 17β-aminoestrogens, including prolame (B1213712), this compound, and pentolame (B132283), were evaluated. These compounds differ in the length of the N-alkyl substituent on the amino group at C17β. A direct correlation has been observed between the length of this side-chain and the resulting estrogenic activity. Specifically, in mouse models, the order of efficacy and potency was found to be prolame > this compound > pentolame, indicating that a shorter amino-alcohol side-chain enhances estrogenic effects. All three compounds act as partial estrogenic agonists.

| Compound | Relative Estrogenic Potency |

|---|---|

| Prolame | Higher |

| This compound | Intermediate |

| Pentolame | Lower |

Relating Amino-Alcohol Side-Chain Length to Anticoagulant Efficacy

Interestingly, the structural modifications at the C17β position that modulate estrogenic potency also have a profound and contrasting effect on the anticoagulant properties of these compounds. Unlike naturally occurring estradiol (B170435), which can have procoagulant effects, 17β-aminoestrogens like this compound exhibit anticoagulant activity.

Research has shown that the length of the amino-alcohol side-chain is a key factor in determining this anticoagulant efficacy. In a direct comparison, this compound was found to be a more potent anticoagulant than prolame. This suggests that, in contrast to estrogenicity, a longer amino-alcohol side-chain at the C17β position may be more favorable for anticoagulant activity. These findings highlight the potential to dissociate the estrogenic and anticoagulant effects of this class of compounds through targeted structural modifications.

| Compound | Relative Anticoagulant Efficacy |

|---|---|

| This compound | Higher |

| Prolame | Lower |

The Role of Steroid A-Ring Aromaticity in Biological Activity

The aromatic A-ring of the steroid nucleus is a fundamental structural feature for the biological activity of estrogens. This phenolic A-ring is crucial for high-affinity binding to the estrogen receptor (ER), which is the initial step in mediating the genomic effects of these compounds. The hydroxyl group at the C3 position of the aromatic A-ring is particularly important, as it forms key hydrogen bonds within the ligand-binding pocket of the ER.

For this compound and other 17β-aminoestrogens, the presence of this aromatic A-ring is considered essential for their estrogenic activity. While the modifications at the C17β side-chain fine-tune the potency and introduce other biological activities like anticoagulation, the foundational interaction with the estrogen receptor is anchored by the A-ring. Any modification that disrupts the aromaticity or removes the C3-hydroxyl group would be expected to significantly diminish or abolish the estrogenic effects of this compound.

Comparative SAR Analysis Across the 17β-Aminoestrogen Series

A comparative analysis of the structure-activity relationships across the 17β-aminoestrogen series, which includes prolame, this compound, and pentolame, reveals a clear trend. The length of the amino-alcohol side-chain at the C17β position is a key modulator of the biological activity profile of these compounds.

Estrogenic Activity : There is an inverse relationship between the length of the side-chain and estrogenic potency. Shorter side-chains, as seen in prolame, lead to greater estrogenic effects compared to the longer chains of this compound and pentolame.

Anticoagulant Activity : Conversely, a longer side-chain appears to be beneficial for anticoagulant activity, with this compound demonstrating greater potency than prolame.

This differential effect of the C17β side-chain length on estrogenic and anticoagulant activities suggests that it is possible to design 17β-aminoestrogen analogs with tailored biological profiles. By strategically modifying this side-chain, the desired balance between estrogenic and anticoagulant effects can potentially be achieved, opening avenues for the development of novel therapeutic agents.

Future Directions and Research Gaps in Butolame Science

Elucidating Unresolved Mechanisms of Action for Anticoagulant Effects

Butolame is known to possess anticoagulant and antiplatelet activities, which are considered potentially antithrombotic nih.gov. However, the specific molecular pathways and targets through which this compound exerts these effects remain largely uncharacterized. Conventional anticoagulant drugs typically interfere with the blood clotting cascade by inhibiting specific clotting factors, such as thrombin or factor Xa, or by preventing platelet aggregation openaccessjournals.comnih.govencyclopedia.pub. For instance, heparins enhance antithrombin III activity, while warfarin (B611796) inhibits vitamin K-dependent clotting factors openaccessjournals.comnih.gov.

The unresolved aspects of this compound's anticoagulant mechanism include identifying the precise coagulation factors or platelet components it interacts with, whether its action is direct or indirect, and if its steroidal structure plays a unique role in this activity beyond its estrogenic properties. Further research is needed to delineate the specific enzymatic reactions or cellular processes in the coagulation cascade that are modulated by this compound. Understanding these intricate details is crucial for fully appreciating its therapeutic potential and for designing safer and more effective antithrombotic agents.

Exploring Novel Receptor Targets and Downstream Signaling Pathways Beyond Canonical Estrogen Receptors

This compound is recognized as a steroidal estrogen that binds to estrogen receptors (ERs), functioning as a partial estrogen agonist with weak estrogenic activity nih.govnih.gov. However, the full spectrum of its molecular targets and the downstream signaling pathways it influences extend beyond these canonical estrogen receptors. Crucially, studies have indicated that this compound's effects on other potential targets, such as oxytocin (B344502) receptors, pre-proenkephalin peptides, α1B-adrenergic receptors, and muscarinic receptors, are "still not known" nih.gov.

This represents a significant research gap. Oxytocin receptors (OXTRs), for example, are G-protein coupled receptors that, upon activation, can trigger various intracellular signaling cascades, including the MAPK, PKC, PLC, and CaMK pathways, ultimately converging on transcription factors like CREB or MEF-2 unibe.ch. Similarly, adrenergic and muscarinic receptors are also G-protein coupled receptors involved in diverse physiological processes. Investigating this compound's interaction with these novel targets and mapping out the subsequent downstream signaling pathways would provide a more comprehensive understanding of its pleiotropic effects and potentially uncover new therapeutic applications unrelated to its estrogenic activity.

Development of Advanced Analogues with Enhanced Receptor Specificity and Efficacy

The development of advanced analogues of this compound is a critical future direction aimed at optimizing its pharmacological profile, particularly concerning receptor specificity and efficacy. This compound is a 17β-aminoestrogen, and its structure features a steroidal backbone with a 4-hydroxybutylamino chain at the 17β-position nih.gov. A related compound, Pentolame (B132283), possesses a similar structure but with a 5-hydroxypentylamino chain, indicating that modifications to the amino-alkyl chain are feasible unam.mx.

Medicinal chemistry efforts focusing on structure-activity relationships (SAR) for steroidal compounds and estrogen receptor ligands have shown that modifying functional groups (e.g., hydroxyl groups) and the rigid ring structure can significantly influence binding affinity and activity nih.govnih.govmdpi.com. For this compound, future research could involve:

Modifying the 17β-amino-alkyl chain: Altering the length, branching, or functionalization of the amino-alkyl chain could enhance selectivity for specific ER subtypes (ERα or ERβ) or even non-ER targets.

Introducing substituents on the steroidal nucleus: Strategic placement of various chemical groups on the estrogen scaffold could modulate binding affinity, receptor conformation, and downstream signaling.

Designing non-steroidal analogues: Exploring non-steroidal scaffolds that mimic the pharmacophoric features of this compound could lead to compounds with distinct tissue selectivity and reduced steroidal side effects.

Such systematic structural modifications, guided by computational modeling and in vitro and in vivo assays, are essential for developing this compound analogues with improved therapeutic indices, potentially leading to more potent anticoagulants or selective modulators of novel receptor targets.

Integration of Omics Technologies for Comprehensive Pharmacological Profiling

The integration of omics technologies—including genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach for a comprehensive pharmacological profiling of this compound. These high-throughput technologies enable a holistic understanding of biological systems by systematically analyzing genetic information, gene expression, protein profiles, and small-molecule metabolites nih.govnih.govnih.gov.

For this compound, applying omics technologies could provide unprecedented insights:

Genomics and Transcriptomics: Identifying genes whose expression is modulated by this compound, potentially revealing novel pathways involved in its anticoagulant or estrogenic effects, or identifying off-target gene regulation.

Proteomics: Characterizing changes in protein expression or post-translational modifications in response to this compound treatment, which could pinpoint direct protein targets or affected signaling networks.

Metabolomics: Profiling alterations in endogenous metabolites, particularly steroid hormones, to understand this compound's impact on metabolic pathways and identify potential biomarkers of its activity or effects metwarebio.com. This is particularly relevant given its steroidal nature and influence on hormonal systems metwarebio.com.

The application of multi-omics approaches is increasingly recognized for studying endocrine disrupting chemicals (EDCs), a category that includes steroidal compounds, to better characterize exposures and predict individual risks nih.gov. By integrating data from these diverse omics platforms, researchers can construct a more complete systems-level model of this compound's pharmacological actions, identify novel biomarkers for its efficacy and safety, and inform the development of personalized therapeutic strategies.

Q & A

What are the structural and functional distinctions between butolame and other 17β-aminoestrogens (AEs) like prolame and pentolame?

This compound is a 17β-AE with a four-carbon amino side chain at the C-17 position of the steroid nucleus. Unlike prolame (three-carbon chain) and pentolame (five-carbon chain), variations in chain length and terminal hydroxyl groups influence physicochemical properties, receptor binding affinities, and pharmacokinetics. For example, this compound exhibits lower estrogenic activity in rat uterine models compared to prolame due to its alkylamino substitution, which alters hydrophobic interactions with estrogen receptors (ERs) . Structural comparisons using molecular docking (e.g., GPER1 binding assays) reveal distinct interactions: this compound binds to residues in the hydrophobic cavity of GPER1, with binding free energy (∆G) values comparable to antagonists like G15 but weaker than agonists like estradiol (E2) .

What experimental models are optimal for evaluating this compound’s estrogenic and thrombolytic effects?

- In vivo models : Ovariectomized (Ovx) rats are used to assess estrogenic activity by measuring uterine weight changes, progesterone receptor upregulation, and sexual behavior induction. This compound’s thrombolytic effects are evaluated via platelet aggregation assays and thrombosis models (e.g., arterial injury) .

- In vitro models : Breast (e.g., MCF-7) and cervical cancer cell lines are employed to study proliferation modulation via GPER1 or ER pathways. Dose-response curves and transcriptional assays (e.g., ERα/β luciferase reporters) quantify potency relative to E2 .

How can researchers resolve contradictions in reported receptor affinities of this compound across studies?

Contradictions may arise from differences in experimental conditions (e.g., cell type, ligand concentration) or receptor isoforms (ERα vs. ERβ). To address this:

- Conduct competitive binding assays under standardized conditions (e.g., radiolabeled E2 displacement).

- Use silico homology modeling to compare binding poses across receptor subtypes.

- Apply sensitivity analysis to identify variables (e.g., pH, co-regulator proteins) affecting affinity measurements .

What methodologies validate this compound’s dual role as a partial ER agonist and thrombolytic agent?

- Transcriptomic profiling : RNA-seq or qPCR to measure ER-target genes (e.g., TFF1, GREB1) versus thrombolytic markers (e.g., PLAT, SERPINE1).

- Pharmacodynamic studies : Compare time-dependent effects on uterine hypertrophy (estrogenic) and tail-bleeding time (anti-thrombotic) in Ovx rats.

- Dose-separation analysis : Identify thresholds where thrombolytic activity dominates over ER activation .

How should researchers design a study comparing this compound’s efficacy in hormone replacement therapy (HRT) to traditional estrogens?

Apply the PICOT framework :

- Population : Postmenopausal women (Ovx rat models as proxies).

- Intervention : this compound administration (oral/parenteral).

- Comparison : 17β-estradiol (E2) or selective estrogen receptor modulators (SERMs).

- Outcome : Bone density (DXA scans), cardiovascular endpoints (blood clot incidence), and cognitive function (Morris water maze).

- Time : Longitudinal assessment (6–12 months). Use ANOVA and Kaplan-Meier survival analysis to compare outcomes .

What advanced in silico techniques predict this compound’s off-target interactions?

- Molecular dynamics simulations : Simulate binding stability of this compound-GPER1 complexes over 100 ns trajectories to identify critical residues (e.g., Phe206, Leu387) .

- Pharmacophore modeling : Map electrostatic/hydrophobic features of this compound to screen for interactions with non-ER targets (e.g., androgen receptors).

- Machine learning : Train classifiers on ChEMBL data to predict cross-reactivity with cytochrome P450 enzymes .

How can researchers optimize this compound’s therapeutic window to minimize estrogenic side effects?

- Structure-activity relationship (SAR) studies : Synthesize analogs with modified side chains (e.g., shorter alkyl groups) to reduce ER binding.

- PK/PD modeling : Correlate plasma concentrations (AUC, Cmax) with efficacy/safety endpoints.

- Toxicogenomics : Identify gene networks linked to adverse effects (e.g., endometrial hyperplasia) via CRISPR-Cas9 screens in ER+ cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.